2,3-Dibromosuccinic acid

Catalog No.
S774212
CAS No.
526-78-3
M.F
C4H4Br2O4
M. Wt
275.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dibromosuccinic acid

CAS Number

526-78-3

Product Name

2,3-Dibromosuccinic acid

IUPAC Name

2,3-dibromobutanedioic acid

Molecular Formula

C4H4Br2O4

Molecular Weight

275.88 g/mol

InChI

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)

InChI Key

FJWGRXKOBIVTFA-UHFFFAOYSA-N

SMILES

Array

Synonyms

Meso-dibromobutanedioic acid

Canonical SMILES

C(C(C(=O)O)Br)(C(=O)O)Br

The exact mass of the compound 2,3-Dibromosuccinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203337. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dibromosuccinic acid (CAS 526-78-3) is a highly reactive, di-halogenated dicarboxylic acid primarily procured as a structural building block and synthetic precursor. Featuring two contiguous chiral centers and two labile alpha-bromine atoms, it serves as a critical intermediate in both industrial and laboratory settings. Its primary commercial value lies in its ability to undergo efficient double dehydrohalogenation to form alkynes, as well as its utility in stereospecific nucleophilic substitutions. Available in distinct stereoisomeric forms—most notably the meso and dl configurations—it offers a high bromine mass fraction (~58%) and tunable thermal stability, making it an indispensable reagent for pharmaceutical synthesis, advanced polymer formulation, and the production of acetylenedicarboxylic acid[1].

Generic substitution of 2,3-dibromosuccinic acid with unbrominated succinic acid or monobromosuccinic acid fundamentally fails because these alternatives lack the dual leaving groups necessary for forming carbon-carbon triple bonds or complex di-substituted chiral centers [1]. While succinic acid is a useful bulk chemical, it is entirely inert to the elimination reactions required to synthesize alkynes. Furthermore, attempting to bypass 2,3-dibromosuccinic acid by synthesizing acetylenedicarboxylic acid directly from but-2-yne-1,4-diol requires highly toxic, heavy-metal oxidants (e.g., chromic acid) and results in severely depressed yields . Consequently, for workflows requiring double dehydrohalogenation or precise di-substitution, 2,3-dibromosuccinic acid is a non-interchangeable precursor.

Superior Yield in Acetylenedicarboxylic Acid Synthesis

When synthesizing acetylenedicarboxylic acid, 2,3-dibromosuccinic acid serves as a highly efficient precursor via double dehydrohalogenation using potassium hydroxide in methanol. This route achieves a 73–88% yield of the isolated dicarboxylic acid. In stark contrast, the alternative oxidation of but-2-yne-1,4-diol using chromic acid (Jones protocol) yields only 23% of the desired product . This makes 2,3-dibromosuccinic acid the preferred procurement choice to maximize throughput and eliminate toxic chromium(VI) reagents from the workflow.

Evidence DimensionAlkyne synthesis yield
Target Compound Data73–88% yield via double dehydrohalogenation
Comparator Or BaselineBut-2-yne-1,4-diol (23% yield via chromic acid oxidation)
Quantified Difference>3x higher yield
ConditionsKOH/MeOH reflux vs. Chromic acid/acetone oxidation

Buyers synthesizing acetylenedicarboxylic acid can achieve significantly higher yields while avoiding toxic heavy-metal oxidants.

Stereoisomer-Dependent Thermal Stability for High-Temperature Processing

The stereochemistry of 2,3-dibromosuccinic acid dictates its thermal processing window, which is critical for polymer and materials science applications. The meso-isomer exhibits exceptional thermal stability, decomposing at 270–273 °C. In contrast, the racemic dl-form melts and degrades at a much lower temperature of 167 °C[1]. Procurement teams must specify the correct stereoisomer, as the meso-form provides a thermal stability window that is over 100 °C higher, enabling its use in high-temperature melt-polymerizations or as a reactive flame retardant without premature degradation.

Evidence DimensionDecomposition / Melting Temperature
Target Compound Datameso-2,3-Dibromosuccinic acid (270–273 °C)
Comparator Or Baselinedl-2,3-Dibromosuccinic acid (167 °C)
Quantified Difference>100 °C higher thermal stability
ConditionsStandard atmospheric pressure thermal analysis

Procuring the meso-isomer is critical for high-temperature polymerizations or reactions where the dl-form would prematurely degrade.

High-Purity Manufacturability via Green Bromination Routes

Modern industrial synthesis of 2,3-dibromosuccinic acid utilizes a hydrogen bromide and hydrogen peroxide (HBr/H2O2) system, achieving isolated yields of 93.3% with >99% purity. This represents a significant processability upgrade over traditional elemental bromine methods, which typically yield 70–80% and pose severe handling and corrosivity hazards [1]. For pharmaceutical and fine chemical buyers, procuring material synthesized via this modern catalytic route ensures high batch-to-batch reproducibility and eliminates trace elemental halogen impurities.

Evidence DimensionSynthesis yield and purity
Target Compound DataHBr/H2O2 route (93.3% yield, >99% purity)
Comparator Or BaselineTraditional elemental bromine route (70–80% yield)
Quantified Difference13–23% higher yield with improved safety profile
ConditionsAqueous oxidation/bromination vs. boiling water bromination

Procurement from suppliers utilizing modern catalytic oxidation ensures higher batch-to-batch consistency and eliminates toxic halogen residuals in sensitive workflows.

Acetylenedicarboxylic Acid Production

2,3-Dibromosuccinic acid is the premier precursor for synthesizing acetylenedicarboxylic acid via double dehydrohalogenation. It is the right choice for facilities seeking to maximize yields (up to 88%) while avoiding the low-yield, heavy-metal-dependent oxidation of diols .

Asymmetric Pharmaceutical Synthesis

Due to its defined stereocenters, the compound is utilized as a chiral building block. It is specifically selected when precise di-substitution is required to form complex drug intermediates, a process that monobrominated analogs cannot support [1].

High-Temperature Flame Retardant Additives

With a bromine content of ~58% and a decomposition temperature exceeding 270 °C for the meso-isomer, it is an ideal reactive additive for polyesters and polyamides requiring structural flame retardancy without premature thermal degradation [1].

Physical Description

Solid; [Merck Index] White crystals.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

275.84558 Da

Monoisotopic Mass

273.84763 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (97.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

608-36-6
526-78-3

Wikipedia

2,3-dibromosuccinic acid

General Manufacturing Information

Butanedioic acid, 2,3-dibromo-: ACTIVE

Dates

Last modified: 08-15-2023

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